

Cericlamine: A Technical Whitepaper on a Phentermine-Derived Serotonin Reuptake Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cericlamine*

Cat. No.: *B054518*

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Abstract

Cericlamine (JO-1017), a structural derivative of phentermine, was developed by Jouveinal as a potent and moderately selective serotonin reuptake inhibitor (SSRI) for the treatment of major depression, anxiety disorders, and anorexia nervosa.[1][2] Despite reaching Phase III clinical trials, its development was discontinued. This document provides a comprehensive technical overview of **cericlamine**, including its chemical properties, synthesis, mechanism of action, and available pharmacological data, compiled from disparate public sources. Due to the discontinuation of its development, detailed quantitative data and specific experimental protocols are limited in the public domain. This guide aims to consolidate the known information to serve as a resource for researchers in the field of antidepressant drug development.

Introduction

Cericlamine emerges from the amphetamine class of compounds and is chemically derived from phentermine.[1][2] Its development in the late 1980s and early 1990s was part of a broader effort to identify novel antidepressant agents with improved efficacy and side-effect profiles. As a selective serotonin reuptake inhibitor, **cericlamine's** mechanism of action aligns with the monoamine hypothesis of depression, which posits that an imbalance in neurotransmitters like serotonin contributes to depressive symptoms. While its clinical

development was ultimately halted, the study of **cericlamine** provides valuable insights into the structure-activity relationships of phentermine derivatives and the pharmacology of SSRIs.

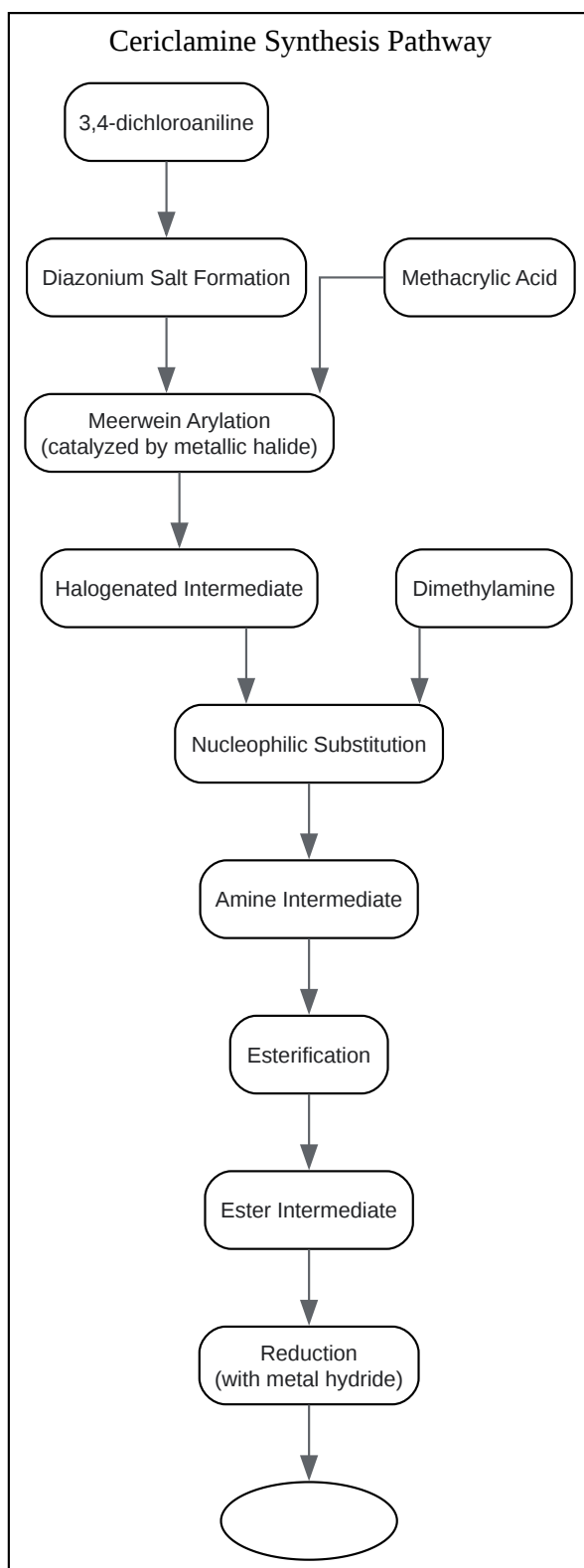
Chemical Properties and Synthesis

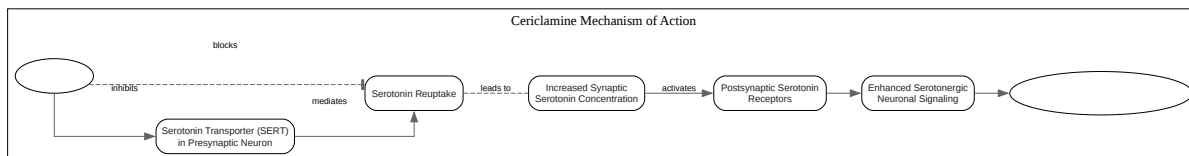
2.1 Chemical Structure and Properties

Property	Value	Reference
IUPAC Name	3-(3,4-Dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol	[3]
Developmental Code	JO-1017	[1][2]
Molecular Formula	C ₁₂ H ₁₇ Cl ₂ NO	[3]
Molar Mass	262.17 g/mol	[3]
CAS Number	112922-55-1	[3]

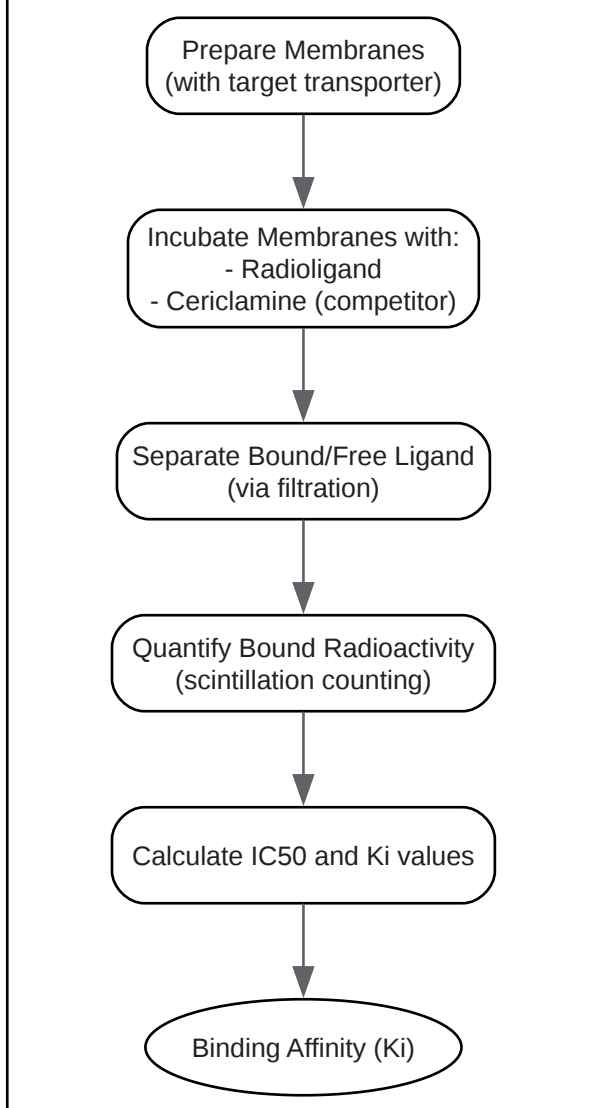
2.2 Synthesis Pathway

A general synthesis for **cericlamine** has been described and involves a multi-step process.[3] The synthesis commences with an arylation of methacrylic acid, followed by the introduction of the dimethylamine group, esterification, and a final reduction step to yield the **cericlamine** molecule.





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